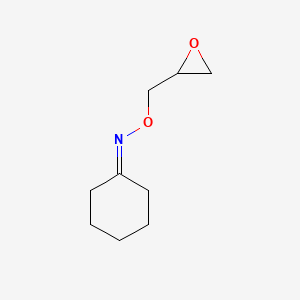
N-(oxiran-2-ylmethoxy)cyclohexanimine
Overview
Description
Molecular Structure Analysis
NOC is an organic molecule with a three-membered ring containing an oxygen atom. This structure is characteristic of oxiranes or epoxides.Chemical Reactions Analysis
In the context of leather manufacturing, a related compound (GSE) was used to treat leather, demonstrating organoleptic and physical properties comparable to those achieved with glutaraldehyde tanning systems . The leather treated with GSE exhibited a homogeneous distribution pattern, confirming the stability of the collagen .Physical And Chemical Properties Analysis
The molecular weight of NOC is 169.22 g/mol. In a related study, the hydrothermal stability temperature of leather crosslinked with an epoxide was found to be 83 ± 2 °C .Scientific Research Applications
Synthesis of Nylon-6
Cyclohexanone O-oxiranylmethyl-oxime is a key chemical in ε-caprolactam synthesis, which is critically important for the production of nylon-6 . Nylon-6 has a global annual demand over 8.9 million tons and is broadly used for mechanical construction, maintenance, films, and coatings .
Electrocatalytic Oxime Synthesis
The compound has been used in the development of an electrochemistry-assisted cascade strategy for efficient cyclohexanone ammoximation under ambient conditions . This process uses in situ cathode-generated green oxidants of reactive oxygen species (ROS) such as OOH* and H2O2 .
Plasma and Electrocatalysis Integration
Scientists have integrated plasma and electrocatalysis to synthesize cyclohexanone oxime under ambient conditions using air as a nitrogen source . This process was carried out through an integrated strategy including plasma-assisted air-to-NO and co-electrolysis of NOx and cyclohexanone .
Cationic Photopolymerization
The compound has been used in cationic photopolymerization, which has attracted increasing attention due to the growth of applications associated with the synthesis of diaryliodonium salts, triarylsulfonium salts, and iron–arene complexes as photoinitiators .
Development of Robust Metal-free Leather
Researchers have used a similar compound for the synthesis and crosslinking of collagen for the development of robust metal-free leather . This process provides better tanning efficiency and improved crosslinking and thermal stability without the use of metal salts .
Micro-electronic Applications
Compounds similar to Cyclohexanone O-oxiranylmethyl-oxime have been used in the preparation of electrophotographic photoreceptors and electroluminescent devices by UV curing of the monomers and oligomers containing electroactive moieties .
Mechanism of Action
Target of Action
Cyclohexanone O-oxiranylmethyl-oxime, also known as N-[(oxiran-2-yl)methoxy]cyclohexanimine or N-(oxiran-2-ylmethoxy)cyclohexanimine, primarily targets the oxidation of cyclohexylamine . The compound interacts with molecular oxygen over heterogeneous catalysts, such as alumina and alumina supported silicotungstic acid .
Mode of Action
The compound’s mode of action involves a series of chemical reactions. Cyclohexanone, formed from cyclohexylamine, reacts with cyclohexylamine to form N-cyclohexylidenecyclohexylamine, their Schiff base . This reaction is generally achieved through conversion of the oxime oxygen to a good leaving group, followed by heat, which results in an alkyl (or hydride) shift, breaking the weak N-O bond .
Biochemical Pathways
The biochemical pathway affected by this compound is the oxidation of cyclohexylamine . The compound’s action results in the formation of cyclohexanone and cyclohexanone oxime . The Beckmann rearrangement is another key step in the process, where the oxime is rearranged to the amide .
Result of Action
The result of the compound’s action is the formation of cyclohexanone oxime , a commercially important intermediate . This compound is a key precursor in the production of ε-caprolactam, the monomer of Nylon-6 .
properties
IUPAC Name |
N-(oxiran-2-ylmethoxy)cyclohexanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-2-4-8(5-3-1)10-12-7-9-6-11-9/h9H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKYQORRCOEUPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NOCC2CO2)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(oxiran-2-ylmethoxy)cyclohexanimine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl 1-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B3118302.png)
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B3118310.png)
![4-[Benzyl(methyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B3118318.png)
![Methyl (2R)-1-(2-{[(benzyloxy)carbonyl]amino}acetyl)pyrrolidine-2-carboxylate](/img/structure/B3118320.png)
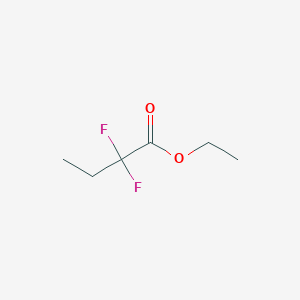
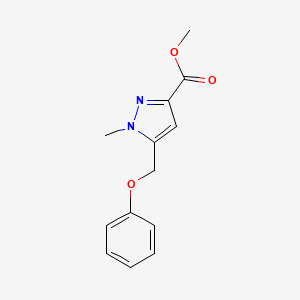
![2-Methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3118339.png)
![1-Benzyl-1-[[4-(trifluoromethyl)phenyl]methyl]hydrazine](/img/structure/B3118347.png)
![3h-Imidazo[4,5-b]pyridine-3-ethanol](/img/structure/B3118354.png)
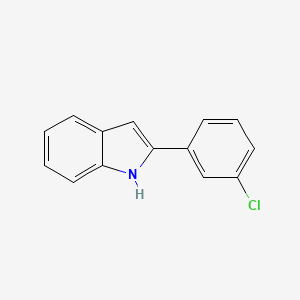
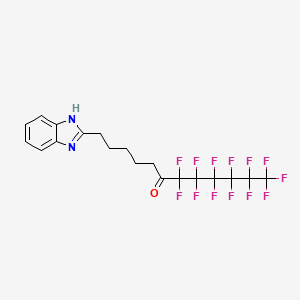
![4-Fluoro-3-[(4-fluorophenyl)(hydroxy)methyl]phenylboronic acid](/img/structure/B3118389.png)
